5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 842958-29-6
VCID: VC21106753
InChI: InChI=1S/C11H12N2O3/c14-10-4-9(11(15)16)7-13(10)6-8-2-1-3-12-5-8/h1-3,5,9H,4,6-7H2,(H,15,16)
SMILES: C1C(CN(C1=O)CC2=CN=CC=C2)C(=O)O
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

CAS No.: 842958-29-6

Cat. No.: VC21106753

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid - 842958-29-6

Specification

CAS No. 842958-29-6
Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C11H12N2O3/c14-10-4-9(11(15)16)7-13(10)6-8-2-1-3-12-5-8/h1-3,5,9H,4,6-7H2,(H,15,16)
Standard InChI Key DJSGKVZNGKWZRT-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)CC2=CN=CC=C2)C(=O)O
Canonical SMILES C1C(CN(C1=O)CC2=CN=CC=C2)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid contains two nitrogen-containing heterocyclic systems: a pyrrolidine ring and a pyridine ring. The pyrrolidine ring features a lactam structure with the carbonyl at position 5 and a carboxylic acid group at position 3. The compound's chemical structure can be uniquely identified using several notations:

  • SMILES: C1C(CN(C1=O)CC2=CN=CC=C2)C(=O)O

  • InChI: InChI=1S/C11H12N2O3/c14-10-4-9(11(15)16)7-13(10)6-8-2-1-3-12-5-8/h1-3,5,9H,4,6-7H2,(H,15,16)

  • InChIKey: DJSGKVZNGKWZRT-UHFFFAOYSA-N

The compound's structure features multiple sites for potential hydrogen bonding and polar interactions, including the carboxylic acid group, the lactam carbonyl, and the pyridine nitrogen. These structural elements contribute to the compound's physical properties and potential for interaction with biological macromolecules.

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid is determined by its functional groups:

  • The carboxylic acid group can participate in esterification, amidation, and decarboxylation reactions

  • The lactam carbonyl may undergo nucleophilic addition reactions

  • The pyridine nitrogen can act as a nucleophile or coordinate with metal ions

  • The methylene bridges provide sites for potential functionalization

These reactive sites make the compound versatile for further chemical modifications and derivatization in the development of compound libraries for structure-activity relationship studies.

Spectroscopic Characteristics

Mass Spectrometry

The expected mass spectrometric behavior of this compound would include:

  • Molecular ion peak at m/z 220, corresponding to the molecular weight

  • Fragmentation patterns potentially involving:

    • Loss of CO₂ from the carboxylic acid group (m/z -44)

    • Cleavage at the N-CH₂ bond connecting the pyrrolidine and pyridine portions

    • Fragmentation of the pyridine ring

Infrared (IR) Spectroscopy

The characteristic IR absorption bands would likely include:

  • O-H stretching of the carboxylic acid (3200-3500 cm⁻¹, broad)

  • C=O stretching of the carboxylic acid (1700-1730 cm⁻¹)

  • C=O stretching of the lactam (1650-1680 cm⁻¹)

  • C=C and C=N stretching of the pyridine ring (1400-1600 cm⁻¹)

  • C-N stretching (1200-1350 cm⁻¹)

Biological and Pharmacological Properties

Structure-Activity Relationship Considerations

The structural similarity of this compound to other bioactive pyrrolidine derivatives suggests several considerations for structure-activity relationship studies:

  • The position of the pyridine nitrogen (at position 3 of the pyridine ring) may influence receptor binding and biological activity

  • The carboxylic acid group at position 3 of the pyrrolidine ring could be modified to explore effects on potency and selectivity

  • The lactam structure provides conformational constraints that may influence target binding

Research Applications

Current Research Status

Based on the available search results, 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid appears to be primarily documented in chemical databases rather than extensive research literature . This suggests the compound may be at an early stage of exploration in terms of its applications and properties. The recent database update in April 2025 indicates ongoing interest in this compound .

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